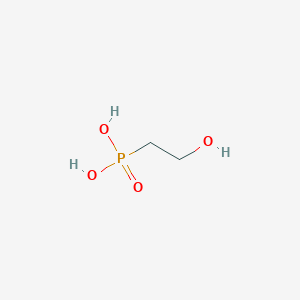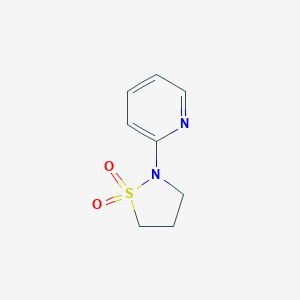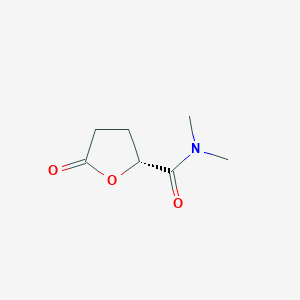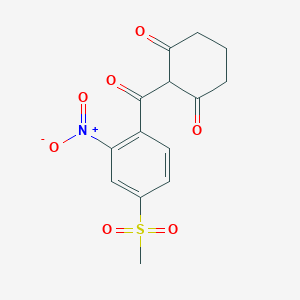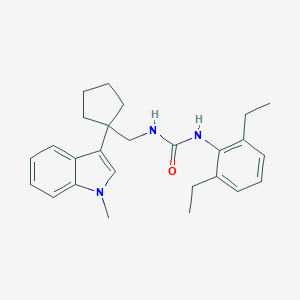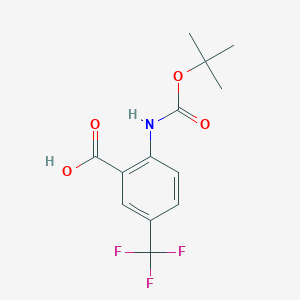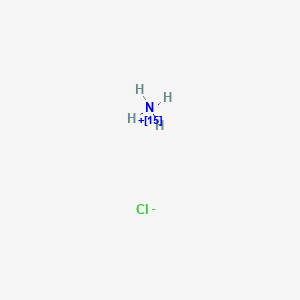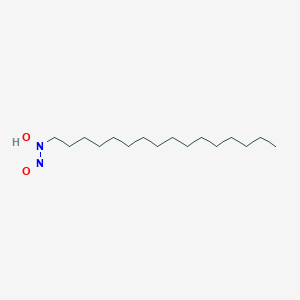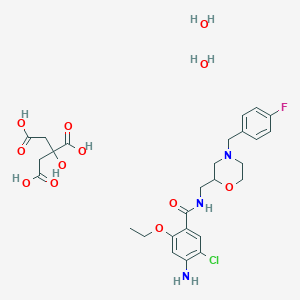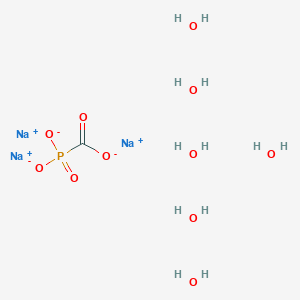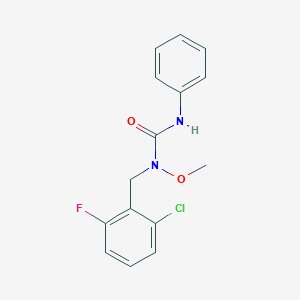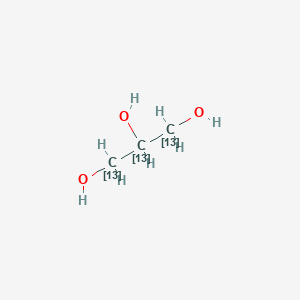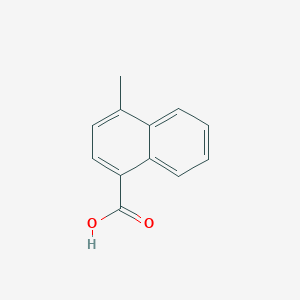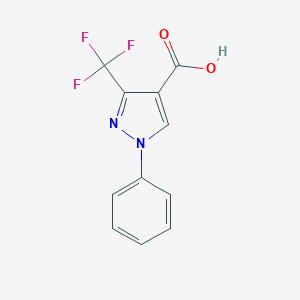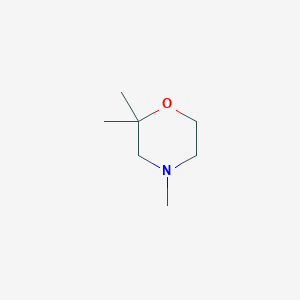
2,2,4-Trimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethylmorpholine (TMM) is a cyclic tertiary amine that is widely used as a solvent and as a reagent in organic synthesis. It is a colorless, clear liquid that has a faint amine odor and is highly soluble in water. TMM is a versatile compound that has a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and polymer industries.
Scientific Research Applications
2,2,4-Trimethylmorpholine has been widely used in scientific research as a solvent and a reagent in organic synthesis. It is a useful reagent for the preparation of a variety of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles. 2,2,4-Trimethylmorpholine is also used as a solvent for the synthesis of various polymers, such as polyurethanes and polycarbonates. In addition, 2,2,4-Trimethylmorpholine is used as a catalyst in the production of polyurethane foams.
Mechanism Of Action
2,2,4-Trimethylmorpholine acts as a Lewis base, which means it can donate a pair of electrons to a Lewis acid. The amine nitrogen of 2,2,4-Trimethylmorpholine is the site of electron donation. 2,2,4-Trimethylmorpholine can also act as a nucleophile, which means it can attack electrophilic sites in a reaction. The reactivity of 2,2,4-Trimethylmorpholine is due to the presence of the three methyl groups on the nitrogen atom, which increases the basicity of the nitrogen.
Biochemical And Physiological Effects
2,2,4-Trimethylmorpholine has been shown to have some biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. 2,2,4-Trimethylmorpholine has also been shown to affect the levels of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. However, more research is needed to fully understand the effects of 2,2,4-Trimethylmorpholine on the nervous system.
Advantages And Limitations For Lab Experiments
2,2,4-Trimethylmorpholine is a useful reagent in organic synthesis due to its high solubility in water and its ability to act as a nucleophile and a Lewis base. It is also relatively inexpensive and easy to obtain. However, 2,2,4-Trimethylmorpholine has some limitations in lab experiments. It can be difficult to handle due to its high reactivity, and it can also be toxic if ingested or inhaled. Therefore, proper safety precautions should be taken when working with 2,2,4-Trimethylmorpholine.
Future Directions
There are several future directions for the use of 2,2,4-Trimethylmorpholine in scientific research. One area of interest is the use of 2,2,4-Trimethylmorpholine as a catalyst in the production of biodegradable polymers. 2,2,4-Trimethylmorpholine has also been investigated as a potential drug delivery agent due to its ability to solubilize hydrophobic drugs. In addition, 2,2,4-Trimethylmorpholine has been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase. Further research is needed to fully understand the potential applications of 2,2,4-Trimethylmorpholine in these areas.
Conclusion:
In conclusion, 2,2,4-Trimethylmorpholine is a versatile compound that has a wide range of applications in various fields. It is a useful reagent in organic synthesis and a solvent for the synthesis of various polymers. 2,2,4-Trimethylmorpholine has some biochemical and physiological effects, and it has been investigated as a potential drug delivery agent and a treatment for Alzheimer's disease. However, proper safety precautions should be taken when working with 2,2,4-Trimethylmorpholine due to its high reactivity and potential toxicity.
Synthesis Methods
2,2,4-Trimethylmorpholine can be synthesized by reacting morpholine with acetone in the presence of a catalyst. The reaction is carried out at a temperature of around 60°C, and the product is obtained by distillation. The yield of 2,2,4-Trimethylmorpholine can be improved by using a high-pressure distillation process.
properties
CAS RN |
152563-10-5 |
|---|---|
Product Name |
2,2,4-Trimethylmorpholine |
Molecular Formula |
C7H15NO |
Molecular Weight |
129.2 g/mol |
IUPAC Name |
2,2,4-trimethylmorpholine |
InChI |
InChI=1S/C7H15NO/c1-7(2)6-8(3)4-5-9-7/h4-6H2,1-3H3 |
InChI Key |
XAYUNTQABPDGOF-UHFFFAOYSA-N |
SMILES |
CC1(CN(CCO1)C)C |
Canonical SMILES |
CC1(CN(CCO1)C)C |
synonyms |
Morpholine, 2,2,4-trimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



